![molecular formula C9H10ClNO2 B15321273 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction proceeds through the formation of cyanothioacetamide, which undergoes Knoevenagel condensation with aldehydes to form alkenes. These alkenes then participate in Stork alkylation with enamine, followed by intramolecular cyclotransamination to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common reagents such as malononitrile and aldehydes suggest that scalable methods could be developed based on existing synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like t-BuOOH in the presence of catalysts such as Mn(OTf)2.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: t-BuOOH (tert-Butyl hydroperoxide) and Mn(OTf)2 (Manganese(II) triflate) as a catalyst.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Another heterocyclic compound with a similar fused ring system.
Cyclopenta[b]pyridine derivatives: These compounds share structural similarities and exhibit a wide range of biological activities.
Uniqueness
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-2-1-6-5-10-4-3-7(6)8;/h3-5,8H,1-2H2,(H,11,12);1H |
Clé InChI |
OJCCKYHIDOWHAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1C(=O)O)C=CN=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


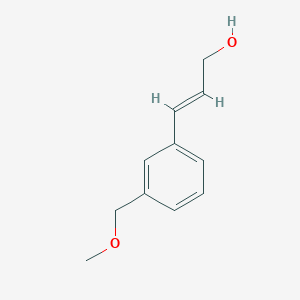
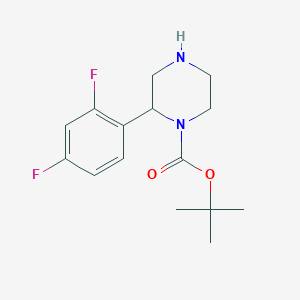
![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)

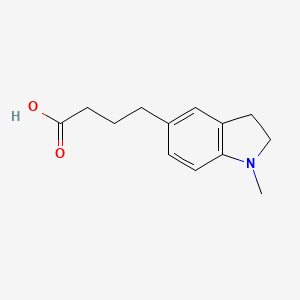
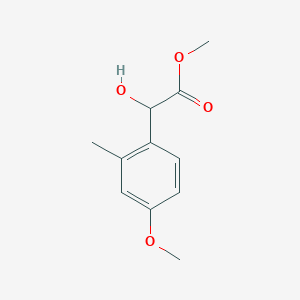

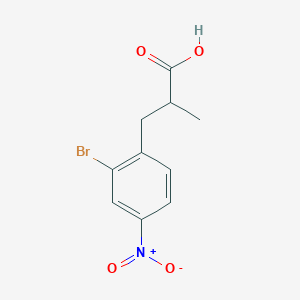
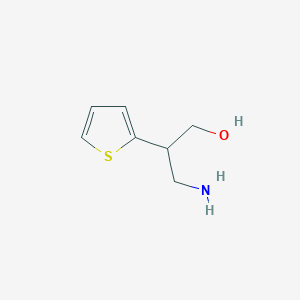
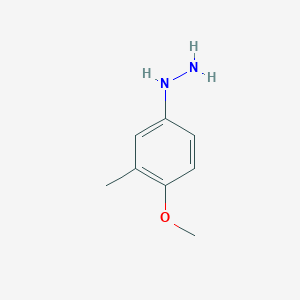
![4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15321243.png)
aminehydrochloride](/img/structure/B15321263.png)


